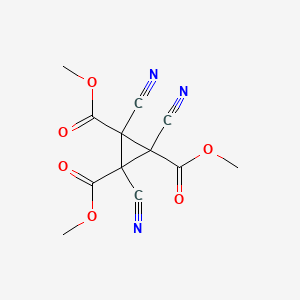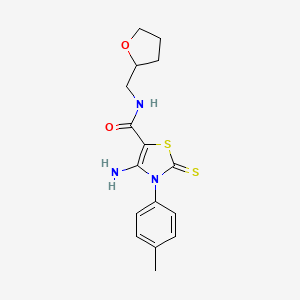
Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate is a complex organic compound characterized by its unique cyclopropane ring structure with three cyano groups and three ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate typically involves the cyclopropanation of a suitable precursor with cyano and ester functional groups. One common method is the reaction of a tricyano precursor with trimethyl orthoformate under acidic conditions to form the desired cyclopropane ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions and catalysts to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings
Mechanism of Action
The mechanism of action of Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate involves its interaction with specific molecular targets and pathways. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Trimethyl 1,2,3-propanetricarboxylate: Similar in structure but lacks the cyano groups.
Trimethyl aconitate: Contains a similar ester functionality but differs in the overall structure.
Uniqueness
Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate is unique due to its combination of cyano and ester groups within a cyclopropane ring.
Properties
Molecular Formula |
C12H9N3O6 |
|---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
trimethyl 1,2,3-tricyanocyclopropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H9N3O6/c1-19-7(16)10(4-13)11(5-14,8(17)20-2)12(10,6-15)9(18)21-3/h1-3H3 |
InChI Key |
ULDYRNHKMYXBGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C(C1(C#N)C(=O)OC)(C#N)C(=O)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043876.png)
![3-(2-Methylimidazo[2,1-B][1,3,4]thiadiazol-6-YL)phenyl morpholino sulfone](/img/structure/B11043882.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B11043897.png)
![Ethyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B11043901.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11043910.png)
![3-(2-chlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043918.png)
![2-chloro-N-(6,11-dioxo-6,11-dihydrobenzo[b]phenazin-2-yl)acetamide](/img/structure/B11043926.png)
![Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11043929.png)
![4,7-dimethoxy-5-[(Z)-2-nitro-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B11043935.png)
![N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,2,2-trifluoroacetamide](/img/structure/B11043938.png)

![methyl 3-(1,3-benzodioxol-5-yl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11043951.png)
![N-[1-(3-Methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B11043952.png)
